molecular formula C11H10N2S2 B14268944 4-Thiazolecarbothioamide, 2-(4-methylphenyl)- CAS No. 174006-79-2

4-Thiazolecarbothioamide, 2-(4-methylphenyl)-

Cat. No.: B14268944
CAS No.: 174006-79-2
M. Wt: 234.3 g/mol
InChI Key: UAJBIDGUYUWMOL-UHFFFAOYSA-N
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Description

4-Thiazolecarbothioamide, 2-(4-methylphenyl)- is a heterocyclic compound containing a thiazole ring substituted with a 4-methylphenyl group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarbothioamide, 2-(4-methylphenyl)- typically involves the reaction of 4-methylphenyl isothiocyanate with thioamides under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarbothioamide, 2-(4-methylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

4-Thiazolecarbothioamide, 2-(4-methylphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thiazolecarbothioamide, 2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-thiazolecarboxaldehyde
  • 2-(4-Methoxyphenyl)thiazole-4-carboxylate
  • 2-Phenyl-1,3-oxazol-5(4H)-ones

Uniqueness

4-Thiazolecarbothioamide, 2-(4-methylphenyl)- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

174006-79-2

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-thiazole-4-carbothioamide

InChI

InChI=1S/C11H10N2S2/c1-7-2-4-8(5-3-7)11-13-9(6-15-11)10(12)14/h2-6H,1H3,(H2,12,14)

InChI Key

UAJBIDGUYUWMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C(=S)N

Origin of Product

United States

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